![molecular formula C8H10ClN5 B13063349 4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13063349.png)
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring system. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The presence of the chloro and amino groups on the pyrazole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method involves the reaction of 4-chloro-3-nitroacetophenone with hydrazine hydrate to form the corresponding pyrazole derivative. This intermediate is then subjected to nucleophilic substitution with 2-bromoethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated pyrazole.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated pyrazole.
Substitution: Formation of various substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is being investigated for its potential as a therapeutic agent. The compound's structure suggests activity against various biological targets, including:
- Cancer : Research indicates that pyrazole derivatives can exhibit anti-cancer properties by inhibiting specific kinases involved in cancer cell proliferation and survival .
- Inflammation : Some studies have shown that pyrazole compounds can modulate inflammatory pathways, potentially offering new treatments for inflammatory diseases .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies suggest efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .
Neurological Research
Recent studies have explored the effects of pyrazole derivatives on neurological disorders. The compound may influence neurotransmitter systems, suggesting potential applications in treating conditions such as anxiety and depression .
Case Studies
Mechanism of Action
The mechanism of action of 4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amino groups on the pyrazole ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The compound may also interfere with signaling pathways by binding to key proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine: Lacks the chloro group, resulting in different reactivity and biological activity.
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine: The bromo group can undergo similar reactions as the chloro group but with different kinetics and selectivity.
Uniqueness
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to the presence of both chloro and amino groups on the pyrazole ring, which enhances its reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable scaffold for the development of new compounds with tailored properties .
Biological Activity
The compound 4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is part of a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential applications in medicinal chemistry.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a chloro substituent and a pyrazole moiety, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
For example, a study indicated that derivatives containing the 1H-pyrazole scaffold exhibited antiproliferative activity against breast cancer cells with an IC50 value indicating effective inhibition of cell growth .
Cancer Type | Cell Line | IC50 Value |
---|---|---|
Lung Cancer | H460 | Not specified |
Breast Cancer | MDA-MB-231 | Effective |
Liver Cancer | HepG2 | Effective |
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are also notable. Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The presence of the pyrazole ring is crucial for this activity, as it interacts with biological pathways involved in inflammation .
The biological activity of this compound is believed to stem from its ability to modulate key signaling pathways. Pyrazoles often act as inhibitors of specific enzymes or receptors involved in cancer proliferation and inflammation:
- Inhibition of Kinases: Many pyrazole derivatives inhibit kinases that are critical for cancer cell survival.
- Cytokine Modulation: They can also affect the expression levels of inflammatory cytokines, thus reducing inflammation.
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in preclinical settings:
- Study on HepG2 Cells: A derivative similar to this compound showed a significant reduction in cell viability, indicating strong anticancer properties.
- Inflammation Model: In a murine model of inflammation, a related pyrazole compound reduced edema and inflammatory markers significantly compared to controls.
Properties
Molecular Formula |
C8H10ClN5 |
---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
4-chloro-1-(2-pyrazol-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10ClN5/c9-7-6-14(12-8(7)10)5-4-13-3-1-2-11-13/h1-3,6H,4-5H2,(H2,10,12) |
InChI Key |
XELHYSKAKZBIBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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